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Abstract
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a versatile solvent

and a key building block in organic synthesis. Its applications range from its use as a precursor

for pharmaceuticals and agrochemicals to its role in the formation of various functional groups.

This technical guide provides an in-depth overview of the most common and practical methods

for the laboratory-scale synthesis of propionitrile. Detailed experimental protocols, quantitative

data, and reaction pathway diagrams are presented to facilitate the safe and efficient

preparation of this important nitrile.

Introduction
Propionitrile is a colorless, water-soluble liquid with a sweetish, ethereal odor.[1] In the

laboratory, its synthesis is primarily achieved through two main routes: the nucleophilic

substitution of an ethyl halide with a cyanide salt and the dehydration of propanamide.[1] A

third, less common method involving the reaction of ethyl sulfate with potassium cyanide is also

reported.[1] The choice of method often depends on the availability of starting materials,

desired scale, and safety considerations. This guide will detail the experimental procedures for

the two primary methods.

Crucial Safety Considerations: The synthesis of propionitrile involves the use of highly toxic

cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and
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appropriate personal protective equipment (PPE), including gloves and safety goggles, must be

worn. An emergency plan for cyanide exposure should be in place.

Synthesis via Nucleophilic Substitution of an Ethyl
Halide
The reaction of an ethyl halide with an alkali metal cyanide is a classic and effective method for

the preparation of propionitrile. The use of a polar aprotic solvent, such as dimethyl sulfoxide

(DMSO), is advantageous as it enhances the rate of this Sₙ2 reaction.

Reaction Scheme:
CH₃CH₂-X + NaCN → CH₃CH₂-CN + NaX (where X = Br, I)

Experimental Protocol: Synthesis of Propionitrile from
Ethyl Bromide and Sodium Cyanide in DMSO
This protocol is adapted from the general procedure described by Friedman and Shechter for

the synthesis of nitriles in dimethyl sulfoxide.

Materials:

Ethyl bromide (EtBr)

Sodium cyanide (NaCN), finely powdered and dried

Dimethyl sulfoxide (DMSO), anhydrous

Diethyl ether

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Three-necked round-bottom flask
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Reflux condenser

Dropping funnel

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,

and a magnetic stirrer, place finely powdered and dried sodium cyanide (1.1 moles) and

anhydrous dimethyl sulfoxide (250 mL).

Heat the stirred suspension to 90°C in a heating mantle.

Add ethyl bromide (1.0 mole) dropwise from the dropping funnel to the heated suspension

over a period of 30 minutes. An exothermic reaction will occur. Maintain the reaction

temperature between 140-160°C.

After the addition is complete, continue to heat and stir the mixture at 140-160°C for an

additional 30 minutes to ensure the reaction goes to completion.

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing

500 mL of water.

Extract the aqueous layer with diethyl ether (3 x 150 mL).

Combine the organic extracts and wash them with saturated aqueous sodium chloride

(brine) (2 x 100 mL).

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the diethyl ether by simple distillation.
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Fractionally distill the remaining liquid to obtain pure propionitrile. Collect the fraction boiling

at 96-98°C.

Quantitative Data:
Starting
Material

Reagent Solvent
Temperatur
e (°C)

Reaction
Time (h)

Yield (%)

Ethyl

Bromide
NaCN DMSO 140-160 1 63

Ethyl Iodide NaCN DMSO 140-160 1 71

Yields are based on the data reported by Friedman and Shechter (1960) for similar reactions.

Synthesis via Dehydration of Propanamide
The dehydration of primary amides is a common method for the synthesis of nitriles.

Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that is effective for this

transformation.

Reaction Scheme:
CH₃CH₂CONH₂ + P₂O₅ → CH₃CH₂CN + 2HPO₃

Experimental Protocol: Synthesis of Propionitrile from
Propanamide using Phosphorus Pentoxide
This protocol is adapted from the Organic Syntheses procedure for the preparation of

isobutyronitrile from isobutyramide.[2]

Materials:

Propanamide, finely powdered and dry

Phosphorus pentoxide (P₂O₅)

Ice
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Equipment:

Round-bottom flask

Condenser for distillation

Receiving flask

Heating mantle or oil bath

Calcium chloride drying tube

Procedure:

In a dry round-bottom flask, thoroughly mix finely powdered, dry propanamide (1.0 mole) and

phosphorus pentoxide (1.05 moles).[2]

Attach a condenser for downward distillation and a receiving flask. Place a calcium chloride

drying tube at the end of the distillation setup.[2]

Cool the receiving flask in an ice bath.[2]

Heat the reaction flask in a heating mantle or an oil bath maintained at 200-220°C.[2]

Propionitrile will begin to distill.

Continue the distillation until no more product is collected. The reaction mixture will become

a thick, brown syrup.[2]

The collected distillate is propionitrile. If necessary, it can be further purified by redistillation.

Quantitative Data:
Starting Material Dehydrating Agent Temperature (°C) Yield (%)

Propanamide P₂O₅ 200-220 69-86*

*Yield is based on the analogous preparation of isobutyronitrile.[2]
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Synthesis from Ethyl Sulfate
The distillation of ethyl sulfate with potassium cyanide is another reported laboratory method

for the synthesis of propionitrile.[1] However, detailed and reliable experimental protocols for

this procedure are not as readily available in the contemporary chemical literature compared to

the two methods detailed above.

Reaction Pathway Diagrams

Nucleophilic Substitution for Propionitrile Synthesis

Ethyl Halide (CH3CH2X)

Propionitrile (CH3CH2CN)
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Halide Ion (X-)
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Caption: Sₙ2 mechanism for propionitrile synthesis.
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Dehydration of Propanamide for Propionitrile Synthesis

Propanamide (CH3CH2CONH2)
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+ P2O5
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- 2HPO3

Metaphosphoric Acid (HPO3)

Click to download full resolution via product page

Caption: Dehydration of propanamide to propionitrile.

Conclusion
This guide has outlined two primary and reliable methods for the laboratory-scale synthesis of

propionitrile. The nucleophilic substitution of an ethyl halide offers a versatile route with good

yields, particularly when using DMSO as a solvent. The dehydration of propanamide provides a

straightforward alternative, especially when the amide is readily available. Proper adherence to

safety protocols is paramount when working with cyanide-containing reagents. The provided

experimental details and quantitative data should serve as a valuable resource for researchers

in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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